The Chemical Architecture and Advanced Applications of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene
The Chemical Architecture and Advanced Applications of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene
Executive Summary
In the development of advanced thermosetting polymers, dielectric materials, and self-lubricating surfaces, the selection of crosslinking agents dictates the ultimate thermomechanical and chemical properties of the macro-network. 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene (CAS: 307496-40-8) is a highly specialized, bifunctional monomer engineered for Ring-Opening Metathesis Polymerization (ROMP). By combining the extreme reactivity of strained bicyclic olefins with the flexibility of silane linkages and the rigidity of a phenylene core, this molecule serves as an elite architectural node in modern polymer chemistry. This whitepaper details its structural properties, mechanistic behavior, and protocols for integration into advanced material workflows.
Molecular Architecture & Physicochemical Profile
The efficacy of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene stems directly from its tripartite molecular design:
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Terminal Norbornenyl Groups: The high ring strain of the bicyclo[2.2.1]hept-2-ene system (~27.2 kcal/mol) provides a massive thermodynamic driving force for ring-opening reactions, ensuring rapid and complete conversion during polymerization.
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Dimethylsilyl Spacers: The Si–C bonds are longer and more flexible than standard C–C bonds. This introduces critical "free volume" into the resulting polymer network, lowering the local glass transition temperature ( Tg ) to prevent brittle failure, while the methyl groups impart low surface energy (hydrophobicity).
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Phenylene Core: The central aromatic ring acts as a rigid "hard segment," anchoring the network to ensure high global thermal stability and mechanical strength.
Quantitative Physicochemical Data
The following table summarizes the verified physical and chemical parameters of the monomer:
| Property | Value |
| Chemical Name | 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene |
| CAS Number | 307496-40-8 |
| Molecular Formula | C28H42Si2 |
| Molecular Weight | 434.80 g/mol |
| Density | 1.06 g/mL (at 25 °C) |
| Boiling Point | 314 °C |
| Refractive Index | n20/D 1.5340 |
Mechanistic Pathways: Ring-Opening Metathesis Polymerization (ROMP)
When subjected to ruthenium-based carbenes (e.g., Grubbs' catalysts), the norbornene rings undergo rapid metathesis. Because the molecule is bifunctional, it does not merely propagate a linear chain; it acts as a critical junction, bridging independent polymer chains into a robust 3D thermoset network.
Fig 1. Mechanistic workflow of ROMP crosslinking via bifunctional norbornene monomers.
Experimental Protocol: Self-Validating Synthesis of Crosslinked Networks
To harness the properties of this crosslinker, researchers must employ rigorous, moisture-free protocols. The following methodology details the synthesis of a silane-crosslinked polynorbornene film, designed with built-in causality and self-validation steps.
Objective: Fabricate a robust, highly crosslinked polymer film via ROMP. Materials: Norbornene (Primary Monomer), 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene (Crosslinker), Grubbs' 2nd Generation Catalyst (G2), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
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Pre-Reaction Preparation: In an argon-filled glovebox, dissolve 10 mmol of norbornene and 0.5 mmol of the crosslinker in 5 mL of anhydrous DCM. Causality: Argon prevents the oxidative degradation of the ruthenium catalyst. Anhydrous DCM eliminates trace moisture that could prematurely quench the active carbene species, ensuring high catalyst efficiency.
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Catalyst Activation: Prepare a separate solution of G2 catalyst (0.01 mmol) in 1 mL of DCM. Inject this rapidly into the monomer mixture under vigorous stirring. Causality: Rapid injection ensures a uniform distribution of the initiator before the onset of macroscopic gelation. Slow addition leads to heterogeneous crosslink density and localized structural weak points.
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Casting and Primary Curing: Immediately pour the reacting mixture into a PTFE mold. Allow the reaction to proceed at room temperature (25 °C) for 2 hours. Causality: PTFE prevents the adhesion of the highly reactive crosslinked network. The room-temperature dwell allows for controlled solvent evaporation while maintaining sufficient polymer chain mobility to drive the reaction to high conversion.
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Thermal Post-Curing: Transfer the semi-cured film to a vacuum oven. Ramp the temperature to 120 °C at a rate of 5 °C/min and hold for 4 hours. Causality: The thermal ramp drives the metathesis of any sterically hindered, residual monomers, permanently locking the 3D network structure. The vacuum environment actively removes trace DCM, preventing unwanted plasticization of the final film.
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Self-Validation (Quality Control): Perform a Soxhlet extraction on a pre-weighed sample of the film using toluene for 24 hours. Dry and re-weigh. Causality: A gel fraction >95% (retained mass) physically validates successful crosslinking. Unreacted linear chains will dissolve in the toluene, whereas a properly formed 3D network will only swell, confirming the efficacy of the bifunctional monomer.
Advanced Applications: Slippery Liquid-Infused Porous Surfaces (SLIPS)
Beyond standard structural applications, the unique silane-hydrocarbon hybrid nature of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene makes it an ideal candidate for creating self-lubricating, bio-repellent materials.
Recent advancements in materials science utilize such crosslinked polymer networks to generate Slippery Liquid-Infused Porous Surfaces (SLIPS)[1]. In this application, a lubricant that shares a chemical affinity with the polymer matrix is introduced. The dimethylsilyl groups of the crosslinker exhibit excellent thermodynamic affinity for silicone oils and fluorinated lubricants. When the crosslinked polymer is exposed to these liquids, it absorbs the lubricant, causing the network to swell slightly and lock the liquid into its matrix[1]. This results in a highly stable, self-healing liquid layer on the polymer surface that repels water, hydrocarbons, crude oil, and biological fouling (such as microbial and insect adherence)[1].
Fig 2. Fabrication workflow of self-lubricating surfaces using crosslinked polymer matrices.
